(but-2-yn-1-yl)(methyl)amine
Overview
Description
(but-2-yn-1-yl)(methyl)amine: is an organic compound with the molecular formula C₅H₉N It is a member of the propargylamine family, characterized by the presence of a triple bond between carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solvent-Free Synthesis: One common method for synthesizing propargylamines, including (but-2-yn-1-yl)(methyl)amine, is through solvent-free reactions.
Industrial Production: Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (but-2-yn-1-yl)(methyl)amine can undergo oxidation reactions, often resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to various saturated or partially saturated amines.
Substitution: This compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper, palladium.
Major Products:
Oxidation Products: Oxidized amines or nitriles.
Reduction Products: Saturated or partially saturated amines.
Substitution Products: Functionalized amines with various substituents.
Scientific Research Applications
Chemistry:
Biology:
Neuroprotective Agents: Propargylamines, including this compound, have shown potential as neuroprotective agents in the treatment of neurodegenerative diseases.
Medicine:
Monoamine Oxidase Inhibitors: Compounds similar to this compound are used as monoamine oxidase inhibitors, which are important in the treatment of conditions like Parkinson’s disease.
Industry:
Mechanism of Action
The mechanism of action of (but-2-yn-1-yl)(methyl)amine involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its neuroprotective effects .
Comparison with Similar Compounds
But-3-yn-1-amine: Another propargylamine with similar chemical properties.
N-methylbut-2-yn-1-amine: A closely related compound with slight structural differences.
Uniqueness:
Triple Bond: The presence of a triple bond in (but-2-yn-1-yl)(methyl)amine gives it unique reactivity compared to other amines.
Neuroprotective Potential: Its potential as a neuroprotective agent sets it apart from many other amines.
Properties
IUPAC Name |
N-methylbut-2-yn-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-3-4-5-6-2/h6H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRCYVYZAAVHCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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